6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H23ClN4O2 and its molecular weight is 410.9. The purity is usually 95%.
BenchChem offers high-quality 6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Microwave Assisted Synthesis and Antibacterial Activity : A study by Merugu, Ramesh, and Sreenivasulu (2010) discussed the synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives under microwave irradiation. The newly synthesized compounds demonstrated significant antibacterial activity. This research suggests the potential of similar compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticonvulsant Properties
Anticonvulsant Properties of Piperazine Derivatives : Jurczyk et al. (2005) synthesized and tested a series of piperazine derivatives for anticonvulsant activity. The study highlights the potential of these compounds in treating convulsive disorders, suggesting that related compounds might also exhibit similar therapeutic properties (Jurczyk et al., 2005).
Receptor Affinities
Ligands for Receptors : Romeo et al. (1993) investigated derivatives of 3-phenylpiperazinylethyl pyrimido as ligands for α1-adrenoceptor and 5HT1A-receptor. This research provides a foundation for understanding how structural modifications can enhance receptor affinity, potentially guiding the development of novel therapeutic agents (Romeo et al., 1993).
Antithrombotic Applications
Synthesis of Antithrombotic Compounds : Furrer, Wágner, and Fehlhaber (1994) explored the synthesis of antithrombotic pyrido pyrimidine diones, indicating the potential of similar compounds in the development of treatments for thrombosis (Furrer, Wágner, & Fehlhaber, 1994).
Anticancer and Anti-inflammatory Agents
Novel Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. These findings underscore the potential of such compounds in cancer and inflammation-related research (Rahmouni et al., 2016).
properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-3-(5-chloro-2-methylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-16-7-8-18(23)13-19(16)27-21(28)14-20(24-22(27)29)26-11-9-25(10-12-26)15-17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCCQHYVHDFOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C=C(NC2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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